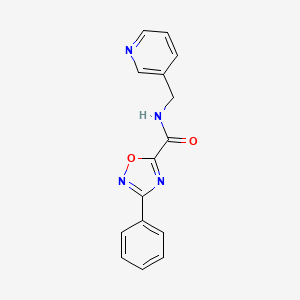![molecular formula C15H22Cl2N2O B5331270 N-[2-(4-morpholinyl)ethyl]-3-phenyl-2-propyn-1-amine dihydrochloride](/img/structure/B5331270.png)
N-[2-(4-morpholinyl)ethyl]-3-phenyl-2-propyn-1-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-morpholinyl)ethyl]-3-phenyl-2-propyn-1-amine dihydrochloride (MPA) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPA is a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme that catalyzes the breakdown of dopamine in the brain.
Mécanisme D'action
The mechanism of action of N-[2-(4-morpholinyl)ethyl]-3-phenyl-2-propyn-1-amine dihydrochloride involves the selective inhibition of MAO-B, an enzyme that catalyzes the breakdown of dopamine in the brain. By inhibiting the activity of MAO-B, N-[2-(4-morpholinyl)ethyl]-3-phenyl-2-propyn-1-amine dihydrochloride increases the levels of dopamine in the brain, which can improve the symptoms of neurological disorders such as Parkinson's disease, Alzheimer's disease, and depression.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[2-(4-morpholinyl)ethyl]-3-phenyl-2-propyn-1-amine dihydrochloride are primarily due to its ability to increase the levels of dopamine in the brain. Dopamine is a neurotransmitter that plays a crucial role in regulating mood, motivation, and movement. N-[2-(4-morpholinyl)ethyl]-3-phenyl-2-propyn-1-amine dihydrochloride has been shown to improve the symptoms of Parkinson's disease by increasing the levels of dopamine in the brain and improving motor function. N-[2-(4-morpholinyl)ethyl]-3-phenyl-2-propyn-1-amine dihydrochloride has also been shown to improve the symptoms of depression by increasing the levels of dopamine and serotonin in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(4-morpholinyl)ethyl]-3-phenyl-2-propyn-1-amine dihydrochloride has several advantages for lab experiments, including its high selectivity for MAO-B and its ability to increase the levels of dopamine in the brain. However, N-[2-(4-morpholinyl)ethyl]-3-phenyl-2-propyn-1-amine dihydrochloride also has some limitations, including its potential toxicity and its limited solubility in water.
Orientations Futures
There are several future directions for research on N-[2-(4-morpholinyl)ethyl]-3-phenyl-2-propyn-1-amine dihydrochloride, including its potential use in the treatment of other neurological disorders such as Huntington's disease, schizophrenia, and bipolar disorder. Additionally, further research is needed to investigate the potential side effects and toxicity of N-[2-(4-morpholinyl)ethyl]-3-phenyl-2-propyn-1-amine dihydrochloride and to develop more effective methods for its synthesis and purification.
Conclusion
In conclusion, N-[2-(4-morpholinyl)ethyl]-3-phenyl-2-propyn-1-amine dihydrochloride (N-[2-(4-morpholinyl)ethyl]-3-phenyl-2-propyn-1-amine dihydrochloride) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in various neurological disorders. N-[2-(4-morpholinyl)ethyl]-3-phenyl-2-propyn-1-amine dihydrochloride selectively inhibits MAO-B, an enzyme that catalyzes the breakdown of dopamine in the brain, and increases the levels of dopamine, which can improve the symptoms of neurological disorders such as Parkinson's disease, Alzheimer's disease, and depression. Further research is needed to investigate the potential use of N-[2-(4-morpholinyl)ethyl]-3-phenyl-2-propyn-1-amine dihydrochloride in the treatment of other neurological disorders and to develop more effective methods for its synthesis and purification.
Méthodes De Synthèse
The synthesis method of N-[2-(4-morpholinyl)ethyl]-3-phenyl-2-propyn-1-amine dihydrochloride involves the reaction of 3-phenyl-2-propyn-1-ol with 4-morpholineethanamine in the presence of hydrochloric acid. The resulting product is N-[2-(4-morpholinyl)ethyl]-3-phenyl-2-propyn-1-amine dihydrochloride, which is obtained as a dihydrochloride salt. The purity of N-[2-(4-morpholinyl)ethyl]-3-phenyl-2-propyn-1-amine dihydrochloride can be improved by recrystallization from ethanol.
Applications De Recherche Scientifique
N-[2-(4-morpholinyl)ethyl]-3-phenyl-2-propyn-1-amine dihydrochloride has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and depression. N-[2-(4-morpholinyl)ethyl]-3-phenyl-2-propyn-1-amine dihydrochloride has been shown to increase the levels of dopamine in the brain by inhibiting the activity of MAO-B, which is responsible for the breakdown of dopamine. Dopamine is a neurotransmitter that plays a crucial role in regulating mood, motivation, and movement.
Propriétés
IUPAC Name |
N-(2-morpholin-4-ylethyl)-3-phenylprop-2-yn-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O.2ClH/c1-2-5-15(6-3-1)7-4-8-16-9-10-17-11-13-18-14-12-17;;/h1-3,5-6,16H,8-14H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOMNUDDDACDJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNCC#CC2=CC=CC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}pyrrolidin-3-yl)-N-ethylacetamide](/img/structure/B5331194.png)
![dimethyl 1-cyclopropyl-4-[4-(methoxycarbonyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5331199.png)
![4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B5331207.png)
![(3S*,4S*)-1-[3-(1H-indol-3-yl)propanoyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5331213.png)
![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-5-ethyl-N-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5331221.png)
![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B5331232.png)

![3-[3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5331253.png)
![2-chloro-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide](/img/structure/B5331259.png)
![4-(2,5-dimethylbenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5331278.png)
![2,4-diethoxy-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5331286.png)


![N-methyl-7-(3-methylbut-2-enoyl)-N-(tetrahydro-2H-pyran-2-ylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5331317.png)